N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide
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Overview
Description
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide is an organic compound with a complex structure that includes an ethylanilino group, an acetylhydrazono group, and a benzamide group
Preparation Methods
The synthesis of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide typically involves multiple steps. One common method includes the reaction of ethylaniline with acetyl chloride to form an intermediate, which is then reacted with hydrazine to form the hydrazono group. This intermediate is further reacted with butylamine and benzoyl chloride to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide can be compared with similar compounds such as:
N-(2-{2-[2-(Methylamino)acetyl]hydrazono}butyl)benzamide: This compound has a similar structure but with a methylamino group instead of an ethylanilino group.
N-(2-{2-[2-(Phenylamino)acetyl]hydrazono}butyl)benzamide: This compound has a phenylamino group instead of an ethylanilino group. The uniqueness of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide lies in its specific ethylanilino group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(2E)-2-[[2-(N-ethylanilino)acetyl]hydrazinylidene]butyl]benzamide |
InChI |
InChI=1S/C21H26N4O2/c1-3-18(15-22-21(27)17-11-7-5-8-12-17)23-24-20(26)16-25(4-2)19-13-9-6-10-14-19/h5-14H,3-4,15-16H2,1-2H3,(H,22,27)(H,24,26)/b23-18+ |
InChI Key |
ILVGLMIUTVGHTJ-PTGBLXJZSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CN(CC)C1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)CN(CC)C1=CC=CC=C1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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